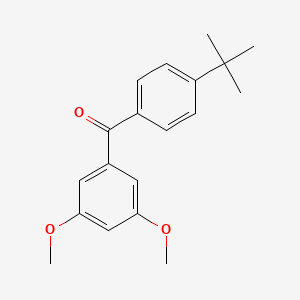

4-Tert-butyl-3',5'-dimethoxybenzophenone

Description

Overview of Substituted Benzophenones in Contemporary Organic Chemistry Research

Substituted benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings, which can bear a variety of functional groups. This structural motif, a diaryl ketone, is a ubiquitous scaffold in medicinal chemistry and materials science. nih.gov In contemporary research, these compounds are widely recognized for their diverse applications, which stem from their unique photochemical and biological properties.

One of the most prominent uses of benzophenones is as photoinitiators in polymerization reactions, where they absorb UV light to generate radicals that initiate the curing of inks, coatings, and adhesives. nbinno.comresearchgate.net Their ability to absorb UV radiation also makes them staple ingredients in sunscreens and as UV stabilizers in plastics to prevent degradation. nbinno.comtaylorandfrancis.comdrugbank.com Beyond these industrial applications, the benzophenone (B1666685) core is a versatile building block in organic synthesis for creating more complex molecules. nih.govnbinno.com In the field of medicinal chemistry, numerous benzophenone derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The specific substitutions on the phenyl rings are crucial, as they modulate the electronic and steric properties of the molecule, thereby fine-tuning its activity for a given application. nih.gov

Rationale for Investigating the "4-Tert-butyl-3',5'-dimethoxybenzophenone" Scaffold

The specific structure of this compound presents a compelling case for detailed scientific investigation. The rationale for studying this particular scaffold is rooted in the predictable yet powerful influence of its substituents on the core benzophenone properties.

The 4-Tert-butyl Group: This bulky, electron-donating alkyl group is known to enhance the solubility of compounds in nonpolar organic solvents. Its steric hindrance can influence reaction mechanisms and pathways, potentially leading to unique selectivity in synthesis. In the context of photochemistry, the tert-butyl group can affect the lifetime and reactivity of the excited triplet state, a key intermediate in many benzophenone-mediated reactions.

The 3',5'-dimethoxy Groups: The two methoxy (B1213986) groups are strong electron-donating groups that can significantly alter the electronic properties of the phenyl ring to which they are attached. This electronic modification can shift the UV-absorption spectrum of the molecule, potentially making it a more efficient absorber of long-wavelength UV light. researchgate.net Furthermore, these groups can influence the molecule's binding interactions in biological systems and its potential as a precursor in the synthesis of natural products and pharmaceuticals. nih.gov

The combination of these specific substituents—one ring being electron-rich due to the methoxy groups and the other being modified by the bulky tert-butyl group—creates an asymmetric electronic and steric environment. This asymmetry is a key driver for research, as it may lead to novel photophysical behaviors, enhanced performance in materials science applications like organic light-emitting diodes (OLEDs), or unique biological activities not observed in simpler, symmetrically substituted benzophenones. mdpi.com

Historical Context of Benzophenone Derivatives in Scholarly Studies

The study of benzophenone and its derivatives has a rich history, particularly in the field of photochemistry. One of the earliest and most fundamental reactions studied was the photoreduction of benzophenone to benzopinacol (B1666686), first reported in the early 20th century by chemists like Giacomo Ciamician, who is often considered the father of photochemistry. bgsu.edu These initial studies laid the groundwork for understanding how organic molecules interact with light.

Throughout the mid-20th century, research intensified, focusing on the mechanism of these photochemical reactions. bgsu.edu A pivotal development was the identification of the triplet state of benzophenone as the key reactive intermediate. bgsu.edu This discovery was crucial for explaining the compound's efficiency as a photosensitizer—a molecule that can absorb light and transfer the energy to another molecule. This understanding cemented benzophenone's role as a model compound for studying triplet-state chemistry. bgsu.edu As synthetic methodologies advanced, chemists began to create a vast library of substituted benzophenones to probe how different functional groups affect their photochemical and photophysical properties, leading to their widespread use as UV filters and photoinitiators. researchgate.nettaylorandfrancis.com More recently, the focus has expanded to include the biological activities of natural and synthetic benzophenones, with many derivatives being explored for their therapeutic potential. nih.govrsc.org

Research Gaps and Novel Contributions of Studying "this compound"

Despite the extensive research on the benzophenone family, significant knowledge gaps remain, particularly for asymmetrically substituted derivatives like this compound. While the general effects of tert-butyl and methoxy groups are understood, their combined influence on the molecule's properties has not been extensively documented in publicly available literature.

Identified Research Gaps:

Detailed Photophysical Characterization: There is a lack of comprehensive data on the specific photophysical properties of this compound, such as its quantum yields for fluorescence and phosphorescence, triplet state lifetime, and energy levels. Such data is critical for evaluating its potential in applications like OLEDs or as a specialized photocatalyst. mdpi.com

Comparative Reactivity Studies: Systematic studies comparing the photochemical reactivity of this compound to its parent benzophenone or symmetrically substituted analogues are scarce. Understanding how the unique substitution pattern affects its hydrogen abstraction ability or energy transfer efficiency is a key area for investigation.

Exploration of Biological Activity: While many benzophenones have been screened for biological activity, this specific derivative appears underexplored. nih.govnih.gov Its unique electronic and steric profile could lead to novel interactions with biological targets.

Potential Novel Contributions:

Structure-Property Relationships: A thorough study would provide valuable data to refine structure-property relationship models for predicting the behavior of other complex benzophenone derivatives.

New Materials Development: Characterizing its properties could lead to the development of new, highly soluble photoinitiators with tailored absorption characteristics or host materials for advanced electronic devices. mdpi.com

Synthetic Methodology: Investigating the synthesis of this compound could lead to the optimization of Friedel-Crafts acylation or other synthetic routes for producing highly substituted diaryl ketones.

Scope and Objectives of Academic Inquiry

A focused academic inquiry into this compound would aim to systematically fill the aforementioned research gaps. The primary objectives of such a research program would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to produce the compound in high purity. The subsequent characterization would involve a comprehensive analysis using modern spectroscopic and analytical techniques to establish a definitive structural and physicochemical profile.

Photophysical and Photochemical Analysis: To conduct a detailed investigation of the compound's interaction with light. This includes measuring its UV-Vis absorption and emission spectra, determining key parameters like excited state lifetimes and quantum yields, and studying its behavior as a photosensitizer or photoinitiator in model reactions.

Electrochemical and Thermal Analysis: To evaluate its electrochemical properties (e.g., HOMO/LUMO energy levels via cyclic voltammetry) and thermal stability (e.g., via thermogravimetric analysis). This data is essential for assessing its suitability for applications in organic electronics and materials science. mdpi.com

Computational Modeling: To perform theoretical calculations (e.g., using Density Functional Theory) to complement experimental findings. Computational studies can provide deeper insight into the molecule's electronic structure, orbital distributions, and excited state properties, helping to rationalize the observed experimental results.

By pursuing these objectives, the scientific community can gain a comprehensive understanding of this specific molecule, contributing valuable knowledge to the broader fields of organic chemistry, photochemistry, and materials science.

Data for this compound

While extensive experimental data for this specific compound is not widely published, the following table outlines its basic chemical properties.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.4 g/mol |

| Purity | Min. 95% |

| Data sourced from available chemical supplier information. cymitquimica.com |

For comparison, the properties of a related, well-characterized compound, 4,4'-Dimethoxybenzophenone (B177193), are provided below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Melting Point | 141-143 °C |

| Appearance | Powder |

| Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCZAJCGNWFBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188227 | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-24-3 | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 3 ,5 Dimethoxybenzophenone

Foundational Strategies for Benzophenone (B1666685) Core Construction

The central challenge in synthesizing this molecule is the creation of the diaryl ketone core. Classic and modern organic reactions are employed to forge the bond between the carbonyl carbon and the two distinct aromatic rings.

Friedel-Crafts acylation is a cornerstone method for the synthesis of aromatic ketones. researchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone, two primary Friedel-Crafts routes are conceivable:

Acylation of tert-butylbenzene (B1681246) with 3,5-dimethoxybenzoyl chloride.

Acylation of 1,3-dimethoxybenzene (B93181) with 4-tert-butylbenzoyl chloride.

The choice of route is critical due to the directing effects of the substituents. The tert-butyl group is an ortho-, para-director, while the methoxy (B1213986) group is also an ortho-, para-director and a strong activator. youtube.com In the acylation of 1,3-dimethoxybenzene, the two methoxy groups direct the incoming acyl group to the 2, 4, or 6 positions. The high steric hindrance at the 2-position makes substitution at the 4-position the most likely outcome. However, Friedel-Crafts acylation of highly activated aromatic ethers can sometimes lead to challenges, such as catalyst deactivation. researchgate.net

A general representation of the Friedel-Crafts acylation is shown below:

Route A: Route B:

Route B:

| Reactant 1 | Reactant 2 | Catalyst | Typical Product |

| tert-Butylbenzene | 3,5-Dimethoxybenzoyl chloride | AlCl₃ | This compound |

| 1,3-Dimethoxybenzene | 4-Tert-butylbenzoyl chloride | AlCl₃ | 4-aceto-2,6-dimethoxyphenol |

This interactive table summarizes the potential Friedel-Crafts acylation routes.

Modern synthetic methods offer powerful alternatives to classical reactions. The palladium-catalyzed carbonylative Suzuki-Miyaura reaction is a versatile three-component coupling protocol for the efficient synthesis of unsymmetrical benzophenones. acs.orgnih.gov This reaction involves the coupling of an aryl halide (e.g., bromide or iodide) with an arylboronic acid derivative in the presence of carbon monoxide (CO) and a palladium catalyst. acs.orgnih.govmdpi.com

This method is particularly advantageous as it avoids the use of harsh Lewis acids and often exhibits high functional group tolerance. acs.org The CO can be supplied from a gas cylinder or generated ex situ from stable precursors. nih.gov The reaction proceeds with a range of aryl bromides and various boronic acid derivatives, often under base-free conditions. nih.gov

For the target molecule, the synthesis could involve:

Coupling of 1-bromo-4-tert-butylbenzene (B1210543) with 3,5-dimethoxyphenylboronic acid.

Coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with 4-tert-butylphenylboronic acid.

| Aryl Halide | Boronic Acid Derivative | Catalyst System | CO Source |

| 1-Bromo-4-tert-butylbenzene | 3,5-Dimethoxyphenylboronic acid | Pd catalyst (e.g., [Pd(dba)₂]) | CO gas or precursor |

| 1-Bromo-3,5-dimethoxybenzene | 4-Tert-butylphenylboronic acid | Pd catalyst (e.g., PS-Pd-NHC) | CO gas or precursor |

This interactive table outlines the components for a Carbonylative Suzuki-Miyaura cross-coupling approach.

Targeted Synthesis of Dimethoxybenzophenone (B8647296) Precursors

An alternative strategy involves synthesizing a benzophenone core first and subsequently introducing the required substituents. This is particularly relevant for the methoxy groups.

The synthesis of precursors relies heavily on controlling the position of substitution on the aromatic rings. The methoxy groups in 1,3-dimethoxybenzene are strong activating, ortho-, para-directing groups. youtube.com When subjecting this compound to an electrophilic substitution like Friedel-Crafts acylation, the reaction is directed to the 4-position, which is para to one methoxy group and ortho to the other, while being sterically accessible. This regioselectivity is crucial for building the correct isomer of the dimethoxy-substituted ring. researchgate.netnih.gov

The methoxy groups can be introduced onto a pre-existing benzophenone skeleton through etherification. The Williamson ether synthesis is a common and effective method. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methyl halide (e.g., methyl iodide) or methyl sulfate.

For example, if 3,5-dihydroxy-4'-tert-butylbenzophenone were available, it could be converted to the target molecule by reaction with a base (like sodium hydride) and a methylating agent. A similar procedure is used to synthesize 4,4'-dimethoxybenzophenone (B177193) from 4,4'-dihydroxybenzophenone, yielding the product in high purity. chemicalbook.com

Reaction Scheme: Williamson Ether Synthesis

dihydroxybenzophenone (B1166750) precursor" src="https://i.imgur.com/imageC.png" width="600"/>

| Dihydroxy Precursor | Base | Methylating Agent | Solvent |

| 3,5-Dihydroxy-4'-tert-butylbenzophenone | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) |

This interactive table details the reagents for introducing methoxy groups via Williamson ether synthesis.

Introduction of the tert-Butyl Moiety

The tert-butyl group is typically introduced via Friedel-Crafts alkylation. youtube.com This reaction uses an alkylating agent like tert-butyl alcohol or tert-butyl chloride and a strong acid catalyst, such as sulfuric acid. amherst.edu The electrophile generated is the relatively stable tert-butyl cation. youtube.com

This alkylation can be performed on a benzophenone precursor that already contains the dimethoxy substitution. Due to the steric bulk of the tert-butyl group, this reaction often shows high regioselectivity. researchgate.net The large size of the group can also serve to block adjacent positions from further reaction. researchgate.netacs.org In the context of 3',5'-dimethoxybenzophenone, the tert-butyl group would be directed to the para position of the unsubstituted phenyl ring by the activating benzoyl group. The reaction of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of sulfuric acid is a known procedure that results in dialkylation, demonstrating the feasibility of this transformation on activated rings. amherst.edumnstate.edursc.org

Strategies for para-Substitution with Bulky Alkyl Groups

Achieving a para-substitution pattern with a sterically demanding group like a tert-butyl group requires careful consideration of directing effects and steric hindrance. The tert-butyl group is an ortho-, para-director; however, its significant bulk favors substitution at the less sterically hindered para position.

In the context of Friedel-Crafts alkylation, the use of a bulky alkylating agent like tert-butyl chloride can lead to selective para-alkylation. The steric hindrance presented by the tert-butyl group can also prevent over-alkylation of the aromatic ring, a common side reaction in Friedel-Crafts alkylations. This principle is crucial for the synthesis of the 4-tert-butylbenzoyl chloride precursor required for the subsequent acylation step.

| Strategy | Key Features | Outcome |

| Direct Friedel-Crafts Alkylation | Use of a bulky alkylating agent (e.g., tert-butyl chloride) with a suitable aromatic substrate. | Predominant formation of the para-substituted product due to steric hindrance at the ortho positions. |

| Use of a Blocking Group | A removable blocking group can be employed to direct substitution to a specific position, which is then deprotected. | While not always necessary for para-substitution with bulky groups, it offers a high degree of control in complex syntheses. |

Sequential Functionalization Approaches

A sequential functionalization strategy is often necessary for the synthesis of complex, polysubstituted aromatic compounds. This involves a step-by-step introduction of functional groups, taking into account the directing effects of the substituents at each stage.

For the synthesis of this compound, a plausible sequential approach would be:

Synthesis of 4-tert-butylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of toluene (B28343) to form p-tert-butyltoluene, followed by oxidation of the methyl group to a carboxylic acid.

Conversion to 4-tert-butylbenzoyl chloride: The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation: The final step involves the acylation of 1,3,5-trimethoxybenzene (B48636) with the prepared 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

This stepwise approach allows for the controlled construction of the target molecule with the desired substitution pattern.

Advanced Synthetic Innovations for Sterically Hindered and Electron-Rich Benzophenones

The synthesis of highly substituted benzophenones like this compound can benefit from modern synthetic methodologies that offer improved efficiency, selectivity, and sustainability.

Domino Reactions and Multi-Step One-Pot Procedures

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. These processes are highly efficient as they reduce the number of work-up and purification steps. Research has demonstrated the use of domino reactions to synthesize functionalized 2-hydroxybenzophenones from electron-deficient chromones and 1,3-dicarbonyl compounds. nih.govacs.org This involves a sequence of Michael addition, cyclization, and elimination reactions in a single pot. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of domino strategies in constructing complex benzophenone scaffolds.

One-pot syntheses, a related concept, combine multiple reaction steps in a single reaction vessel without isolating the intermediates. This approach saves time, reagents, and reduces waste. For instance, a one-pot synthesis of multiarylated benzophenones has been developed via a [3 + 2 + 1] benzannulation of ketones, alkynes, and α,β-unsaturated carbonyls.

Hemisynthesis from Complex Natural Precursors (Analogous Approaches)

Hemisynthesis involves the chemical modification of naturally occurring substances to produce new compounds with desired properties. While a direct hemisynthetic route to this compound is not established, analogous approaches can be envisioned using structurally related natural products. For example, xanthones, which are a class of polyphenolic compounds found in various plants, share a benzophenone-like core structure. researchgate.netnih.gov It is conceivable that through selective cleavage and functional group manipulation of a suitably substituted xanthone, a complex benzophenone could be synthesized. This approach is particularly attractive for accessing structurally diverse and biologically active molecules. nih.govnih.gov

| Natural Precursor Class | Potential Transformation | Relevance to Benzophenone Synthesis |

| Xanthones | Oxidative cleavage of the central pyran ring. | Provides a pre-functionalized diaryl ketone scaffold that can be further modified. researchgate.netnih.gov |

| Flavonoids | Retro-Claisen condensation or oxidative degradation. | Offers access to substituted phenolic ketones which can serve as building blocks. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. The synthesis of aromatic ketones, including benzophenones, has been successfully demonstrated using continuous flow systems. These methods often employ solid-supported catalysts or reagents, facilitating product purification. For instance, Friedel-Crafts acylation reactions can be performed in flow reactors, allowing for precise control over reaction parameters and minimizing the formation of byproducts.

Challenges in the Synthesis of "this compound"

The synthesis of this compound is not without its challenges, primarily stemming from the inherent steric and electronic properties of the reactants.

A major hurdle is the potential for steric hindrance during the Friedel-Crafts acylation step. The bulky tert-butyl group on the benzoyl chloride and the methoxy groups on the 1,3,5-trimethoxybenzene ring can sterically impede the approach of the electrophile to the aromatic ring. This can lead to lower reaction yields and may require harsher reaction conditions.

Furthermore, the regioselectivity of the acylation can be a concern. The three methoxy groups on 1,3,5-trimethoxybenzene are strongly activating and ortho-, para-directing. While the substitution is expected to occur at the 2-position due to the directing influence of all three methoxy groups, the possibility of substitution at other positions or even polyacylation cannot be entirely dismissed, especially under forcing conditions.

Finally, the highly activated nature of the 1,3,5-trimethoxybenzene ring can lead to side reactions, such as cleavage of the methoxy groups by the Lewis acid catalyst, particularly at elevated temperatures. Careful selection of the Lewis acid and optimization of reaction conditions are crucial to mitigate these challenges.

| Challenge | Description | Potential Mitigation Strategies |

| Steric Hindrance | The bulky tert-butyl and methoxy groups can hinder the approach of the acylating agent. fiveable.me | Use of more reactive acylating agents, optimized catalyst selection, and precise control of reaction temperature. |

| Regioselectivity | The three activating methoxy groups could potentially lead to a mixture of products. | The symmetrical nature of 1,3,5-trimethoxybenzene favors acylation at the 2-position, but careful analysis of the product mixture is necessary. |

| Ring Deactivation/Side Reactions | The strongly activating methoxy groups can be susceptible to cleavage by the Lewis acid catalyst. | Employing milder Lewis acids, shorter reaction times, and lower temperatures. |

Controlling Regioselectivity and Stereoselectivity in Multi-Substituted Systems

In the synthesis of this compound, regioselectivity is the paramount consideration. Stereoselectivity is not a factor in this specific synthesis, as the final product is achiral and no new stereocenters are generated. The primary challenge is to ensure the acyl group attaches to the correct position on the tert-butylbenzene ring.

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic rings. wikipedia.org Both the tert-butyl group on the benzene (B151609) ring and the methoxy groups on the benzoyl chloride are activating groups, meaning they donate electron density into the aromatic system, making the ring more nucleophilic and thus more reactive toward electrophiles. organicchemistrytutor.comlumenlearning.com

Tert-Butyl Group: As an alkyl group, the tert-butyl substituent is an activating group and an ortho, para-director. cerritos.edu It increases the electron density at the positions ortho and para to itself, making these sites the most favorable for electrophilic attack.

Methoxy Groups: The methoxy group is a strongly activating substituent due to the resonance effect (+M) of the oxygen's lone pairs, which strongly outweighs its inductive electron-withdrawing effect (-I). wikipedia.orgminia.edu.eg Like the tert-butyl group, it is also an ortho, para-director. youtube.com

In the reaction between tert-butylbenzene and the electrophile generated from 3,5-dimethoxybenzoyl chloride, the substitution occurs on the tert-butylbenzene ring. The tert-butyl group directs the incoming acyl group to either the ortho or para position. However, due to the significant steric bulk of the tert-butyl group, the para-product is formed almost exclusively. The steric hindrance around the ortho positions makes it difficult for the large acylium ion to approach and bond, thereby ensuring high regioselectivity for the desired 4-substituted product. cerritos.edu

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Electron Donating (Inductive, +I) | Weakly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Electron Donating (Resonance, +M) | Strongly Activating | Ortho, Para |

Overcoming Steric Hindrance from the tert-Butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. researchgate.net Its considerable size can significantly impede reactions at adjacent positions on an aromatic ring. researchgate.netlibretexts.org In the synthesis of this compound, this steric hindrance is not a problem to be overcome but rather a feature to be exploited for achieving high regioselectivity.

The sheer bulk of the tert-butyl group effectively shields the two adjacent ortho positions, making the para position the only accessible site for the incoming electrophile. cerritos.eduncert.nic.in This inherent steric blocking minimizes the formation of the undesired ortho-isomer, simplifying the reaction mixture and subsequent purification steps. The reaction capitalizes on this steric effect to produce the 4-substituted isomer as the major, if not exclusive, product.

While the steric effect is dominant, reaction conditions are still optimized to ensure efficiency. Key considerations include:

Catalyst Choice: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are typically used to generate the reactive acylium ion. google.commasterorganicchemistry.com

Temperature Control: Friedel-Crafts reactions can be exothermic. Maintaining an appropriate temperature prevents side reactions, such as dealkylation or isomerization, which can occur under harsh conditions.

The utility of the tert-butyl group as a steric director is a well-established principle in organic synthesis. In other contexts, it can be employed as a removable blocking group, where it is intentionally introduced to direct substitution to a specific position and then subsequently removed to yield a product that would be difficult to synthesize directly. researchgate.net

| Alkyl Group | Van der Waals Radius (Approx. Å) | Relative Steric Bulk |

|---|---|---|

| -CH₃ (Methyl) | 2.0 | Low |

| -CH₂CH₃ (Ethyl) | 2.7 | Moderate |

| -CH(CH₃)₂ (Isopropyl) | 3.1 | High |

| -C(CH₃)₃ (tert-Butyl) | 3.5 | Very High |

Managing Electronic Effects of Dimethoxy Substitution on Reaction Pathways

The two methoxy groups on the 3,5-dimethoxybenzoyl chloride moiety have a profound electronic influence. As powerful electron-donating groups (EDGs), they operate primarily through resonance, where the lone pairs on the oxygen atoms delocalize into the aromatic ring. organicchemistrytutor.comminia.edu.eg This significantly increases the electron density of the ring to which they are attached.

In the context of a Friedel-Crafts acylation, the key electronic effects to manage are:

Interaction with the Lewis Acid Catalyst: The oxygen atoms of the methoxy groups are Lewis basic sites. They can coordinate with the Lewis acid catalyst (e.g., AlCl₃). Similarly, the oxygen of the carbonyl group in the final benzophenone product can also form a complex with the catalyst. This complexation deactivates the catalyst. Consequently, more than a stoichiometric amount of the Lewis acid is often required to ensure there is enough free catalyst to activate the acyl chloride and drive the reaction to completion.

The reaction pathway is therefore managed by carefully controlling the stoichiometry of the reactants and the catalyst. The electron-rich nature of the dimethoxy-substituted ring does not prevent the formation of the necessary acylium ion electrophile, which remains sufficiently reactive to attack the activated tert-butylbenzene ring. The primary management strategy involves ensuring sufficient Lewis acid is present to overcome the deactivating effects of complexation with the methoxy and carbonyl oxygen atoms.

| Group/Position | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Net Electronic Effect |

|---|---|---|---|

| -C(CH₃)₃ | +I (Donating) | None | Weakly Donating |

| -OCH₃ | -I (Withdrawing) | +M (Strongly Donating) | Strongly Donating |

| -C=O (Acyl Group on Intermediate) | -I (Withdrawing) | -M (Withdrawing) | Strongly Withdrawing/Deactivating |

Advanced Spectroscopic and Structural Elucidation Techniques

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

A detailed analysis of the IR spectrum of 4-Tert-butyl-3',5'-dimethoxybenzophenone cannot be provided without experimental data. Such a spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the benzophenone (B1666685) core, typically in the range of 1630-1670 cm⁻¹. Other expected signals would include C-H stretching vibrations for the aromatic rings and the tert-butyl group, as well as C-O stretching vibrations for the methoxy (B1213986) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

An analysis of the electronic transitions of this compound is not possible without its UV-Vis spectrum. Generally, benzophenone derivatives exhibit π → π* and n → π* transitions. The substitution pattern, including the electron-donating methoxy groups and the bulky tert-butyl group, would be expected to influence the position and intensity of the absorption maxima (λmax).

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules in their ground state. For substituted benzophenones, DFT calculations provide a foundational understanding of their geometry, stability, and reactivity. scialert.netchemrxiv.org

The first step in computational analysis is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium conformation. For benzophenone (B1666685) and its derivatives, a key structural feature is the twist of the two phenyl rings relative to the central carbonyl group. This conformation is a balance between the stabilizing effects of π-conjugation across the molecule and the destabilizing steric hindrance between the rings. nih.gov

Calculations for substituted benzophenones are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). chemrxiv.orgchemrxiv.org For 4-Tert-butyl-3',5'-dimethoxybenzophenone, the optimization would reveal the precise dihedral angles between the phenyl rings and the plane of the carbonyl group. The presence of the bulky tert-butyl group on one ring and two methoxy (B1213986) groups on the other influences the final geometry. The methoxy groups can cause some steric clash, while the tert-butyl group significantly impacts the orientation of its attached phenyl ring. nih.gov The resulting optimized structure is the most stable, or ground-state, conformation of the molecule in the gas phase.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzophenone Derivative (Note: Data is illustrative based on typical DFT calculations for similar structures.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-C (carbonyl-phenyl) | ~1.50 Å |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rasayanjournal.co.in

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov In this compound, the electron-donating methoxy groups and the tert-butyl group will raise the energy of the HOMO, while the electron-withdrawing carbonyl group influences the LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions. The HOMO is typically localized over the more electron-rich dimethoxy-substituted phenyl ring, while the LUMO is often centered around the carbonyl group and the adjacent phenyl rings. scialert.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Note: Values are representative for substituted benzophenones.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.4 eV |

| Ionization Potential (approx.) | I ≈ -EHOMO | 6.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green areas represent regions with near-zero potential. researchgate.net

For this compound, the MEP map would show a significant region of negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The methoxy groups would also contribute to the negative potential on their phenyl ring, enhancing its nucleophilic character. researchgate.netresearchgate.net

Vibrational frequency analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms.

Comparing the theoretical vibrational spectrum with an experimental one allows for the precise assignment of spectral bands to specific molecular vibrations. nih.gov For this compound, key predicted vibrational frequencies would include the characteristic C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), C-H stretching modes of the aromatic rings and the tert-butyl group, and C-O stretching from the methoxy groups. The absence of imaginary frequencies in the calculation confirms that the optimized geometry is a true energy minimum. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for predicting UV-Vis absorption spectra. mdpi.com

TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis spectrum. The calculation provides the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the intensity of the absorption band. conicet.gov.ar

For benzophenone derivatives, the UV-Vis spectrum typically shows strong absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions. scialert.net In this compound, the π→π* transitions involve the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π-orbital (often the LUMO). The n→π transition involves exciting a non-bonding electron from the carbonyl oxygen to an antibonding π*-orbital. The substituents on the phenyl rings can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzophenone. scialert.netconicet.gov.ar TD-DFT calculations can accurately model these effects and help in the interpretation of experimental spectra. nih.gov

Table 3: Predicted UV-Vis Absorption Data from TD-DFT Calculations (Note: Data is illustrative for a substituted benzophenone.)

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| ~340 | 3.65 | 0.02 | HOMO-1 -> LUMO | n→π* |

| ~290 | 4.28 | 0.45 | HOMO -> LUMO | π→π* |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.

The benzophenone scaffold is not planar. The two phenyl rings are twisted out of the plane of the carbonyl group due to steric hindrance. nih.gov The dihedral angles between the phenyl rings and the carbonyl plane are key conformational parameters. For this compound, the bulky tert-butyl group and the two methoxy groups will significantly influence the preferred conformation. MD simulations in a solution phase can map the potential energy surface and identify low-energy conformers and the rotational barriers between them. The flexibility of the molecule, particularly the rotation around the carbon-phenyl bonds, can be analyzed by tracking the dihedral angles over time during the simulation.

The solvent environment plays a critical role in determining both the conformation and the electronic properties of a solute. frontiersin.org MD simulations can explicitly model solvent-solute interactions. In polar solvents, dipole-dipole interactions between the solvent and the polar carbonyl group of this compound would be significant. These interactions can stabilize certain conformations over others. longdom.org

Furthermore, the solvent can affect the electronic structure, leading to solvatochromic shifts in the UV-Vis absorption spectrum. longdom.org The effect of the solvent on absorption spectra is due to the differential solvation of the ground and excited states. rsc.org For benzophenones, a change from a non-polar to a polar solvent typically causes a red shift in the π→π* transition and a blue shift in the n→π* transition. scialert.net Quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the solute with quantum mechanics and the solvent with classical mechanics, can accurately predict these shifts.

In solution and in the solid state, molecules of this compound can interact with each other. These intermolecular interactions can include:

Van der Waals forces: The large, non-polar tert-butyl group and the phenyl rings contribute significantly to dispersion forces.

Dipole-dipole interactions: The polar carbonyl group is a primary site for these interactions.

Weak C-H···O hydrogen bonds: The methoxy and carbonyl oxygen atoms can act as hydrogen bond acceptors.

π-π stacking: The aromatic rings can potentially stack, although this may be hindered by the bulky tert-butyl group and the non-planar conformation of the molecule.

MD simulations can be used to study the tendency of these molecules to aggregate in solution by calculating the radial distribution function (RDF) and potential of mean force (PMF). nih.gov Analysis of the simulation trajectories can reveal the preferred orientation of molecules within an aggregate and quantify the energetic contributions of different types of intermolecular interactions. purdue.edu

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

For any chemical reaction involving this compound, such as photochemical hydrogen abstraction or electrophilic aromatic substitution, computational methods can be used to elucidate the mechanism. bgsu.edursc.org This process involves identifying the transition state (TS), which is a first-order saddle point on the potential energy surface connecting reactants and products. wikipedia.orgnumberanalytics.com

Various algorithms exist to locate the TS structure. Once located, the structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. numberanalytics.com According to transition state theory, the reaction rate is exponentially dependent on this energy barrier. wikipedia.org

For example, in the classic photoreduction of benzophenones, the triplet-excited state abstracts a hydrogen atom from a suitable donor. rsc.org Computational modeling could determine the activation energy for this hydrogen abstraction step, providing insight into the molecule's photoreactivity.

Table 2: Hypothetical Reaction Energetics for a Substituted Benzophenone Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Method of Calculation |

| 1 | Reactants + H-donor | 0.0 | DFT (e.g., B3LYP/6-31G) |

| 2 | Transition State (H-abstraction) | +15.5 | DFT (e.g., B3LYP/6-31G) |

| 3 | Products (Ketyl radical + Donor radical) | -5.2 | DFT (e.g., B3LYP/6-31G*) |

Note: This table presents hypothetical data for a representative hydrogen abstraction reaction to illustrate the concepts of transition state and activation energy. Actual values for this compound would require specific calculations.

Reaction Pathway Mapping and Intermediate Characterization

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces and characterizing transient intermediates. For a molecule like this compound, these methods can predict the likely course of reactions such as oxidation, reduction, or photochemical transformations.

While specific experimental studies on the reaction pathways of this compound are not extensively documented, insights can be drawn from computational studies on structurally related compounds. For instance, research on the reactions of sterically hindered phenols, such as those containing tert-butyl groups, often involves the formation of phenoxyl radicals as key intermediates. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to determine the geometries and energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways.

In the context of this compound, theoretical studies could predict the intermediates formed during photochemical reactions, which are characteristic of benzophenones. Upon UV irradiation, the benzophenone core is known to form a triplet state that can abstract hydrogen atoms from suitable donors. The presence of the electron-donating dimethoxy groups and the bulky tert-butyl group would influence the stability and reactivity of the resulting ketyl radical intermediate. Computational models can characterize the electronic structure and spin distribution of these transient species, providing a deeper understanding of the subsequent reaction steps.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling of Substituted Benzophenones

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.netpharmacophorejournal.com These models are particularly valuable in drug discovery and environmental risk assessment for screening large numbers of compounds and prioritizing them for further experimental testing.

For substituted benzophenones, QSAR studies have been conducted to understand how different substituents affect their biological activities, such as their potential as enzyme inhibitors or their endocrine-disrupting capabilities. nih.govresearchgate.net For example, a three-dimensional QSAR (3D-QSAR) study on a series of benzophenone UV-filters investigated their inhibitory effects on the enzyme 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). nih.gov The model revealed that the presence and position of hydroxyl groups were critical for inhibitory potency.

The general approach in these studies involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then correlated with the observed activity or property using statistical methods like multiple linear regression or partial least squares.

For this compound, a QSAR or QSPR model would consider descriptors related to its specific substitution pattern. The tert-butyl group would be characterized by steric descriptors, while the dimethoxy groups would be described by electronic and hydrophobic parameters. By comparing these descriptors with those of other benzophenones with known activities, it would be possible to predict the potential biological effects or properties of this compound.

The following table presents data from a study on the inhibitory potency of various benzophenone derivatives on human placental 17β-HSD1, which could be used to build a QSAR model. nih.gov

| Compound | IC₅₀ (μM) for human 17β-HSD1 |

| Benzophenone-2 | 11.42 |

| Benzophenone-1 | 14.17 |

| Benzophenone-4 | 49.05 |

| Benzophenone-6 | 63.49 |

| Benzophenone-8 | 63.46 |

This table is interactive. You can sort the data by clicking on the column headers.

Photochemistry and Photophysical Mechanisms

Excited State Generation and Evolution

Upon absorption of ultraviolet light, 4-tert-butyl-3',5'-dimethoxybenzophenone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent fate of this excited molecule is dictated by a series of rapid and competing photophysical processes, primarily intersystem crossing to the triplet manifold.

For the parent benzophenone (B1666685) molecule, the lowest excited singlet state (S₁) and the lowest triplet state (T₁) are both typically of n,π* character. bgsu.eduresearchgate.net The n,π* designation refers to the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. The S₁ state of benzophenone is known to be very short-lived, with decay kinetics on the picosecond timescale. bgsu.edu

The introduction of electron-donating substituents, such as the two methoxy (B1213986) groups in this compound, can significantly alter the energy levels and nature of the excited states. scialert.net Electron-donating groups tend to stabilize π,π* states more than n,π* states. This can lower the energy of the π,π* triplet state, potentially making it the lowest-lying triplet state (T₁) or placing it very close in energy to the n,π* triplet state. scialert.netrsc.org Theoretical studies on dimethoxybenzophenone (B8647296) (DMB) indicate that the methoxy groups release electrons into the system, which stabilizes intermediate states and lowers the energy gap between the ground and excited states compared to unsubstituted benzophenone. scialert.net The character of the lowest triplet state is crucial as it dictates the subsequent photochemical reactivity; T₁(n,π) states are highly reactive in hydrogen abstraction reactions, whereas T₁(π,π) states are generally less reactive in such processes. scispace.com

The tert-butyl group, being a weak electron-donating group, is expected to have a less pronounced electronic effect on the excited states compared to the methoxy groups. Its primary influence is more likely to be steric.

Table 1: Comparison of Excited State Properties for Benzophenone and Related Derivatives Note: Data for the specific target compound is not available; values for parent and related compounds are provided for context.

| Compound | Lowest Singlet State (S₁) | Lowest Triplet State (T₁) | T₁ Lifetime | Reference |

|---|---|---|---|---|

| Benzophenone | n,π | n,π | ~5 x 10-12 s (ISC time) | bgsu.edu |

| 4-tert-butyl-4'-methoxydibenzoylmethane (keto form) | - | Triplet state detected | ~500 ns (quenched by O₂) | nih.gov |

A defining characteristic of benzophenone photophysics is its exceptionally efficient and rapid intersystem crossing (ISC) from the initially populated S₁(n,π) state to the triplet manifold. researchgate.netnih.gov For benzophenone, the quantum yield of triplet formation (Φ_ISC) is near unity. researchgate.net This process is formally spin-forbidden, but it is highly efficient in benzophenones due to spin-orbit coupling between the S₁(n,π) and a close-lying T₂(π,π*) state, a pathway allowed by El-Sayed's rules. nih.govscispace.com The process occurs on an ultrafast timescale, typically within picoseconds. bgsu.eduresearchgate.net

Computational studies suggest that the population of the lowest triplet state, T₁, can occur through both a direct S₁ → T₁ mechanism and an indirect S₁ → T₂ → T₁ pathway, with the latter being prevalent. nih.gov The rate of these processes can be influenced by solvent effects, particularly hydrogen bonding, which can modulate the energy levels of the involved states. scispace.com

For this compound, the presence of methoxy groups is expected to influence the ISC rate. By altering the energy gap between the S₁ and triplet states, these substituents can modulate the efficiency of spin-orbit coupling. scialert.net Studies on other substituted benzophenones have shown that the excited-state evolution channels, including ISC, can be modified by tuning the position and nature of the substituents. rsc.org While the quantum yield for triplet formation is likely to remain high, the specific rate constants may differ from the parent compound.

Photoreduction Mechanisms

The triplet state of benzophenones is a potent chemical intermediate, most famously known for its ability to abstract hydrogen atoms from suitable donor molecules, leading to photoreduction.

When generated in the presence of a hydrogen donor (R-H), such as an alcohol or an alkane, the triplet excited state of a benzophenone (³BP) can abstract a hydrogen atom to form a benzophenone ketyl radical and a substrate-derived radical (R•). core.ac.uk This process is the primary step in the classic photoreduction of benzophenone. bgsu.edu

³BP + R-H → BPH• + R•

The ketyl radical (BPH•) is a radical-anion species (R₂C•-O⁻) that is protonated on the oxygen atom. wikipedia.org It is a key intermediate that can subsequently undergo dimerization to form benzopinacol (B1666686) or participate in other radical reactions. core.ac.uk The formation of the ketyl radical can be readily observed using techniques like pulse radiolysis and laser flash photolysis. The reaction is most efficient when initiated from the T₁(n,π*) state, where the partially vacant non-bonding orbital on the oxygen atom confers a radical-like, electrophilic character that facilitates hydrogen abstraction. scispace.comcore.ac.uk

The efficiency of hydrogen atom abstraction is highly sensitive to the electronic nature of the benzophenone triplet state, which is, in turn, influenced by the substituents.

The two electron-donating methoxy groups at the 3' and 5' positions are expected to significantly reduce the efficiency of HAT. scispace.com Electron-donating groups can increase the π,π* or charge-transfer character of the lowest triplet state. scialert.netrsc.org This change in electronic configuration reduces the electrophilicity of the carbonyl oxygen and its propensity to abstract a hydrogen atom. scispace.com In a study of benzophenone-based photosensitive alkoxyamines, it was found that incorporating electron-donating methoxy substituents para to the carbonyl group reduced the efficiency of excited-state hydrogen atom abstraction processes. scispace.com

The 4-tert-butyl group, being bulky, may introduce steric hindrance that could affect the approach of the hydrogen donor to the carbonyl group. However, its electronic contribution is that of a weak electron-donating group, which would also slightly disfavor the HAT reaction compared to unsubstituted benzophenone. In studies of o-tert-butylbenzophenone, intramolecular δ-hydrogen abstraction from the tert-butyl group itself has been observed, leading to photocyclization. acs.org While the para-position in the target compound prevents this specific intramolecular reaction, it highlights the potential for the C-H bonds of the tert-butyl group to act as hydrogen donors under certain conditions.

Photoinduced Electron Transfer (PET) Processes

In addition to hydrogen abstraction, the excited states of benzophenones can be quenched through photoinduced electron transfer (PET) when in the presence of a suitable electron donor or acceptor. The triplet state of benzophenone can act as an oxidant, accepting an electron from a donor molecule to form the benzophenone radical anion.

Donor-Acceptor Interactions and Charge Transfer Complexes

In substituted benzophenones, the benzophenone core typically functions as an electron acceptor, while substituents on the phenyl rings can act as electron donors. beilstein-journals.orgmdpi.com In this compound, the 3',5'-dimethoxy-substituted phenyl ring serves as the primary electron donor moiety, while the benzophenone carbonyl group acts as the acceptor. The para-tert-butyl group on the other ring provides a mild electron-donating inductive effect.

This intramolecular donor-acceptor arrangement can lead to the formation of excited-state charge transfer (CT) complexes upon photoexcitation. beilstein-journals.org In polar solvents, photoinduced electron transfer (PET) from the electron-rich dimethoxy-phenyl ring to the excited benzophenone carbonyl group can occur, resulting in the formation of a radical ion pair. beilstein-journals.org The efficiency of this charge separation is highly dependent on solvent polarity. Theoretical studies using Density Functional Theory (DFT) can elucidate the geometries, frontier orbital energy levels (HOMO/LUMO), and the extent of charge transfer in both the ground and excited states of such donor-acceptor systems. nih.gov For many donor-acceptor complexes, the formation is controlled by the energy difference between the LUMO of the acceptor and the HOMO of the donor. nih.gov

| Property | Description | Significance in this compound |

| Intramolecular Donor | 3',5'-Dimethoxyphenyl group | The electron-rich nature of this ring facilitates electron donation to the excited carbonyl group. |

| Intramolecular Acceptor | Benzophenone carbonyl group | Upon excitation, it becomes a potent electron acceptor, driving the charge transfer process. |

| Charge Transfer (CT) State | An excited state with significant separation of charge | Its formation and stability are key to the photophysical properties and subsequent chemical reactions. |

| Solvent Effects | Polarity of the medium | Polar solvents stabilize the charge-separated state, promoting PET and the formation of radical ion pairs. beilstein-journals.org |

Role of Substituents in Modulating Redox Potentials and PET Efficiency

Substituents play a critical role in tuning the electronic properties of the benzophenone molecule, thereby modulating its redox potentials and the efficiency of photoinduced electron transfer (PET). The electron-donating or electron-withdrawing nature of a substituent alters the energy levels of the frontier molecular orbitals.

Electron-donating groups, such as the methoxy (-OMe) and tert-butyl (-C(CH3)3) groups present in this compound, increase the electron density on the aromatic system. This generally leads to a decrease in the oxidation potential of the donor part of the molecule and can make the reduction of the acceptor carbonyl group more difficult (a more negative reduction potential). Conversely, electron-withdrawing groups (like -CN, -NO2) increase the redox potential. nih.govnih.gov

The efficiency of a PET process is governed by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. This equation incorporates the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the photosensitizer. By lowering the oxidation potential of the donor moiety, the strongly electron-donating 3',5'-dimethoxy groups make the PET process more thermodynamically favorable (more negative ΔG), thus increasing its efficiency.

Table: Effect of Substituent Type on Redox Potential nih.govnih.gov

| Substituent Type | Examples | Effect on Redox Potential |

|---|---|---|

| Strong Electron-Donating | -OH, -OMe | Decreases potential |

| Weak Electron-Donating | -Me, -C(CH3)3 | Decreases potential |

| Strong Electron-Withdrawing | -CN, -NO2 | Increases potential |

Photodimerization and Photoaddition Reactions

Excited triplet states of benzophenones are known to undergo addition reactions with a variety of molecules, including alkenes, leading to the formation of new cyclic structures.

Paternò–Büchi Cycloadditions (Analogous Systems)

The Paternò–Büchi reaction is a classic photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane (B1205548). nih.gov This reaction typically proceeds via the triplet excited state of the carbonyl compound. rsc.org While specific studies on this compound are not detailed, its behavior can be inferred from analogous substituted benzophenone systems.

The reaction is initiated by the addition of the excited triplet benzophenone to the alkene, forming a triplet 1,4-biradical intermediate. rsc.org Subsequent intersystem crossing (ISC) and ring closure yield the final oxetane product. The regioselectivity and stereoselectivity of the reaction are strongly influenced by the stability of the possible biradical intermediates, which is in turn affected by the electronic and steric nature of the substituents on both the benzophenone and the alkene. rsc.orgoup.com For instance, electron-donating groups on the benzophenone can influence the nucleophilicity of the excited carbonyl oxygen, affecting the initial interaction with the alkene.

Mechanisms of Photochemical Cycloaddition

The mechanism of the Paternò-Büchi reaction for benzophenones is generally accepted to proceed through the following steps:

Excitation and Intersystem Crossing: The benzophenone absorbs a photon (hν) and is promoted to the first excited singlet state (S1), which then efficiently undergoes intersystem crossing (ISC) to the lowest triplet state (T1).

Exciplex/Biradical Formation: The triplet-state benzophenone interacts with the ground-state alkene. This can involve the initial formation of an exciplex or proceed directly to a triplet 1,4-biradical intermediate by forming a new carbon-oxygen bond. rsc.org The regioselectivity is determined at this stage, with the more stable biradical being preferentially formed. rsc.org

Intersystem Crossing and Ring Closure: The triplet biradical undergoes a second intersystem crossing to the singlet state. This singlet biradical then rapidly collapses via C-C bond formation to yield the final oxetane ring. rsc.org

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

To directly observe and characterize the short-lived intermediates involved in these photochemical processes, time-resolved spectroscopic techniques are essential.

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis (LFP) is a powerful technique for studying the dynamics of excited states and reactive intermediates. A short, intense laser pulse excites the sample, and the resulting transient species are monitored by a second light source, typically a xenon arc lamp, allowing for the recording of transient absorption spectra on timescales from picoseconds to milliseconds.

For a compound like this compound, LFP would be used to detect several key transient species:

Triplet State (T1): Benzophenones exhibit a characteristic triplet-triplet absorption spectrum, typically with a maximum around 525-535 nm. researchgate.net LFP allows for the determination of the triplet state's lifetime and its quenching rate constants by various reactants.

Ketyl Radical: In the presence of a hydrogen donor, the triplet state can abstract a hydrogen atom to form a ketyl radical. Benzophenone ketyl radicals show a distinct absorption spectrum. acs.org

Radical Cation/Anion: In PET reactions, LFP can be used to observe the formation of the radical cation of the donor (the dimethoxyphenyl moiety) and the radical anion of the acceptor (the benzophenone ketyl radical anion). rsc.org The radical anion of benzophenone typically absorbs around 410 nm. researchgate.net

By analyzing the growth and decay kinetics of these transient absorptions, a detailed mechanistic picture of the photochemical events can be constructed. nih.gov

Table: Typical Transient Absorption Maxima for Benzophenone-Derived Species

| Transient Species | Typical λmax (nm) | Method of Generation | Reference |

|---|---|---|---|

| Triplet Benzophenone (3BP*) | 525 - 535 nm | Laser excitation of BP | researchgate.net |

| Benzophenone Ketyl Radical | ~430-460 nm | H-abstraction by 3BP* | researchgate.net |

Solvent Effects on Photoreactivity and Excited State Lifetimes

The photoreactivity and the lifetimes of the excited states of this compound are highly dependent on the solvent environment. Solvents can influence the energy levels of the excited states, the efficiency of intersystem crossing, and the rates of photochemical reactions through polarity, viscosity, and specific solute-solvent interactions such as hydrogen bonding.

The nature of the lowest triplet excited state is a critical factor in determining the photochemistry of benzophenones. This can be either a 3(n,π) state, characterized by the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital, or a 3(π,π) state, involving the excitation of a π electron to a π orbital. The 3(n,π*) state is generally more reactive in hydrogen abstraction reactions.

The relative energies of these two triplet states can be tuned by the solvent. Non-polar solvents tend to stabilize the 3(n,π) state, while polar, protic solvents can stabilize the 3(π,π) state through hydrogen bonding to the carbonyl group. In some cases, a solvent-induced inversion of the character of the lowest triplet state can occur, leading to a dramatic change in photoreactivity. For instance, in a non-protic solvent like acetonitrile, the benzophenone triplet has a clear n,π* character, whereas in a strongly hydrogen-bonding solvent like hexafluoroisopropanol, the lowest triplet state can acquire significant π,π* character. researchgate.net

For this compound, the electron-donating methoxy groups will also influence the energies of the excited states. These substituents tend to lower the energy of the π,π* state. The interplay between the substituent effects and the solvent effects will determine the nature of the lowest triplet state and, consequently, its reactivity.

The lifetime of the triplet state is also significantly affected by the solvent. In the absence of quenchers, the triplet state can decay through phosphorescence or non-radiative processes. In reactive solvents, the lifetime will be determined by the rate of photochemical reactions, such as hydrogen abstraction. For example, in hydrogen-donating solvents like 2-propanol, the triplet state of benzophenones is rapidly quenched via hydrogen abstraction to form a ketyl radical. researchgate.net

The polarity of the solvent can also influence the rate of intersystem crossing from the initially populated singlet excited state to the triplet manifold. For some substituted benzophenones, a significant dependence of the singlet decay time on the solvent has been observed. researchgate.net

Table 2: Expected Solvent Effects on the Photophysical Properties of this compound

| Solvent | Polarity | Hydrogen Bonding | Expected Lowest Triplet State | Expected Triplet Lifetime | Predominant Photochemical Pathway |

|---|---|---|---|---|---|

| n-Hexane | Non-polar | Aprotic | 3(n,π*) | Long (in absence of quenchers) | Hydrogen abstraction (if H-donor is present) |

| Acetonitrile | Polar | Aprotic | 3(n,π*) | Moderate | Hydrogen abstraction (if H-donor is present) |

| 2-Propanol | Polar | Protic | Mixed or 3(π,π*) | Short | Rapid hydrogen abstraction |

Note: The expectations in this table are based on general principles for substituted benzophenones and are for illustrative purposes. Actual experimental data for this compound may vary.

Mechanistic Organic Reactivity

Classical Organic Reactions on the Benzophenone (B1666685) Framework

The fundamental reactivity of the benzophenone core involves reactions typical of aromatic ketones: electrophilic substitution on the phenyl rings and nucleophilic addition at the carbonyl carbon.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich π system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. chegg.comlibretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. libretexts.org

In 4-tert-butyl-3',5'-dimethoxybenzophenone, the two rings exhibit different levels of reactivity towards electrophiles. The ring bearing the two methoxy (B1213986) groups is significantly more activated than the ring with the single tert-butyl group. This is because the methoxy groups are strong activating groups that donate electron density to the ring through resonance, making it more nucleophilic. organicchemistrytutor.comlibretexts.org The tert-butyl group is a weakly activating group that donates electron density primarily through an inductive effect. stackexchange.com Consequently, electrophilic attack will preferentially occur on the 3',5'-dimethoxyphenyl ring.

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. masterorganicchemistry.com The general mechanism of nucleophilic addition involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the C-O π bond. This results in a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com

For ketones like benzophenone, this addition can be reversible, especially with weak nucleophiles. The reactivity of the carbonyl group is influenced by both electronic and steric factors. Electron-donating groups attached to the phenyl rings would slightly decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups would increase it. Steric hindrance from bulky substituents near the carbonyl group can impede the approach of the nucleophile, slowing down the reaction rate. masterorganicchemistry.com In the case of this compound, the bulky tert-butyl group and the ortho-methoxy groups could provide some steric hindrance to the approaching nucleophile.

Substituent-Directed Reactivity

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. organicchemistrytutor.comucla.edu This directing effect stems from the ability of the oxygen atom's lone pairs to participate in resonance with the aromatic ring. This resonance delocalizes the electrons into the ring, increasing the electron density, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com

This increased electron density makes these positions more attractive to electrophiles. Furthermore, the carbocation intermediate formed upon attack at the ortho or para position is significantly more stable because it has an additional resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group, giving every atom a full octet. organicchemistrytutor.comyoutube.com

In the 3',5'-dimethoxyphenyl ring of the target molecule, both methoxy groups direct incoming electrophiles to the positions ortho and para to them. This means the 2', 4', and 6' positions are all activated. The 4' position is para to both methoxy groups, and the 2' and 6' positions are ortho to one and meta to the other. Therefore, electrophilic attack is most likely to occur at the 2', 4', or 6' positions of this ring.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) | Strongly Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Weak Inductive Donation (+I), Weak Hyperconjugation | Weakly Activating | Ortho, Para |

The tert-butyl group is an alkyl group and, like other alkyl groups, is considered weakly activating and an ortho, para-director. stackexchange.comucla.edu Its activating nature is due to a combination of the electron-donating inductive effect and hyperconjugation. stackexchange.com This makes the phenyl ring it is attached to slightly more reactive than benzene itself.

However, the most significant influence of the tert-butyl group is its large steric bulk. numberanalytics.com This bulkiness severely hinders the approach of electrophiles to the ortho positions (positions 3 and 5). stackexchange.comnumberanalytics.com As a result, while the group electronically directs to both ortho and para positions, electrophilic substitution occurs almost exclusively at the less hindered para position (position 1, occupied by the carbonyl group). If that position is blocked, reactivity on this ring is very low. In nitration experiments on t-butylbenzene, the product distribution heavily favors the para isomer over the ortho isomer, demonstrating this strong steric effect. stackexchange.com

| Product | Percentage |

|---|---|

| ortho-nitro-t-butylbenzene | 12% |

| meta-nitro-t-butylbenzene | 8.5% |

| para-nitro-t-butylbenzene | 79.5% |

Data from reference stackexchange.com.

Radical Reaction Pathways

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light (typically around 330–365 nm), the benzophenone molecule is promoted from its ground state to an excited singlet state (S₁). mdpi.com This singlet state rapidly undergoes intersystem crossing to form a more stable triplet state (T₁). mdpi.com

The triplet state has the character of a diradical and is a powerful hydrogen atom abstractor. mdpi.com It can abstract a hydrogen atom from a suitable donor molecule (often the solvent or another solute) to form a stable benzophenone ketyl radical. mdpi.comcore.ac.uk This process is fundamental to the use of benzophenone as a photosensitizer in various chemical reactions. acs.org

The reaction can be summarized as:

Photoexcitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → [BP-OH]• (Ketyl radical) + R•

The substituents on the benzophenone can influence the properties of the excited state and the subsequent reactivity of the ketyl radical. For this compound, the presence of electron-donating methoxy and tert-butyl groups may affect the energy of the n-π* transition and the stability of the resulting ketyl radical. The formation of radicals can also be initiated by chemical means, for example, using reagents like di-tert-butyl peroxide at high temperatures. organic-chemistry.org

Acid- and Base-Catalyzed Transformations

The carbonyl group of this compound is the primary site for acid and base-catalyzed reactions.